Fluorination Enhances Radical Scavenging Activity Relative to Non-Fluorinated Analogs
In a comparative study of N-hydroxycinnamoyl amides, the fluorinated amino acid derivatives demonstrated increased radical scavenging activity relative to their non-fluorinated analogs. Using the DPPH radical scavenging test and evaluated by Nenadis' method, fluorine substitution was found to slightly increase the antiradical properties in three of the studied amides [1].
| Evidence Dimension | Radical scavenging activity (DPPH assay) |
|---|---|
| Target Compound Data | Fluorinated amides exhibit increased activity |
| Comparator Or Baseline | Non-fluorinated amide analogs |
| Quantified Difference | Fluorine slightly increased radical scavenging activity (qualitative observation across series) |
| Conditions | DPPH radical scavenging test; evaluation via Nenadis' method; in vitro |
Why This Matters
This class-level evidence indicates that 3-fluoro-4-aminohydrocinnamic acid, as a fluorinated building block, may confer enhanced antioxidant properties to downstream conjugates compared to non-fluorinated phenylpropanoic acid analogs.
- [1] Chochkova, M., Stoykova, B., Ivanova, G., Ranz, A., Guo, X., Lankmayr, E., & Milkova, T. (2013). N-Hydroxycinnamoyl amides of fluorinated amino acids: Synthesis, anti-tyrosinase and DPPH scavenging activities. Journal of Fluorine Chemistry, 156, 203-208. View Source
